molecular formula C4H8FNO2 B13418790 Butane, 4-fluoro-1-nitro- CAS No. 372-82-7

Butane, 4-fluoro-1-nitro-

Cat. No.: B13418790
CAS No.: 372-82-7
M. Wt: 121.11 g/mol
InChI Key: KAWJTSCSPSPVND-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitrobutane is an organic compound with the molecular formula C₄H₈FNO₂ It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO₂) and a fluoro group (-F) attached to a butane backbone

Preparation Methods

1-Fluoro-4-nitrobutane can be synthesized through several methods:

    Nitration of Fluorobutane: One common method involves the nitration of 1-fluorobutane using nitric acid. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the selective formation of the nitro compound.

    Fluorination of Nitrobutane: Another approach is the fluorination of 1-nitrobutane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. This method also requires specific reaction conditions to achieve the desired product.

Industrial production methods often involve large-scale nitration or fluorination processes, utilizing advanced equipment to maintain reaction control and ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Fluoro-4-nitrobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 4-nitrobutanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst, yielding 1-fluoro-4-aminobutane.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with palladium or platinum catalysts for reduction, and strong oxidizing agents for oxidation reactions.

Scientific Research Applications

1-Fluoro-4-nitrobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated and nitro compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated or nitro functional groups.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-fluoro-4-nitrobutane involves its interactions with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and stability. These interactions can affect biological pathways, enzyme activity, and other molecular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

1-Fluoro-4-nitrobutane can be compared with other similar compounds such as:

    1-Fluorobutane: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Nitrobutane:

    4-Fluoronitrobenzene: An aromatic compound with different chemical properties and applications compared to the aliphatic 1-fluoro-4-nitrobutane.

The presence of both the fluoro and nitro groups in 1-fluoro-4-nitrobutane makes it unique, offering a combination of reactivity and stability that is valuable in various chemical and industrial processes.

Properties

CAS No.

372-82-7

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

1-fluoro-4-nitrobutane

InChI

InChI=1S/C4H8FNO2/c5-3-1-2-4-6(7)8/h1-4H2

InChI Key

KAWJTSCSPSPVND-UHFFFAOYSA-N

Canonical SMILES

C(CCF)C[N+](=O)[O-]

Origin of Product

United States

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